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Professionals

Introduction
3-Aminocyclobutanol is a bifunctional cycloalkane derivative containing both an amino group

and a hydroxyl group. This unique structural arrangement, particularly the presence of the

strained four-membered cyclobutane ring, makes it a valuable and versatile building block in

modern organic synthesis. It exists as two geometric isomers, cis and trans, which possess

distinct spatial orientations of the functional groups, influencing their reactivity and application

in constructing complex molecular architectures.

This technical guide provides a comprehensive overview of the physical, chemical, and spectral

properties of 3-aminocyclobutanol. It details a key synthetic protocol and explores its

significance as a crucial intermediate in the development of targeted therapeutics, particularly

Tyk2 inhibitors for immune-mediated diseases.

Physical and Chemical Properties
The fundamental properties of 3-aminocyclobutanol are summarized below. The compound is

typically available as a solid, and its hydrochloride salt form is often used to improve solubility

in polar solvents like water.[1]
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Table 1: General and Physical Properties
Property Value Source(s)

Molecular Formula C₄H₉NO [2][3][4]

Molecular Weight 87.12 g/mol [2][3][4]

Appearance
Solid / White or off-white solid

(hydrochloride)
[1][3]

Melting Point Not available [5]

Boiling Point Not available [5]

Solubility
Hydrochloride salt is soluble in

polar solvents (e.g., water)
[1]

Computed XLogP3-AA -0.8 [2][6]

Topological Polar Surface Area 46.3 Å² [2][6]

Table 2: Chemical Identifiers
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Identifier Value Source(s)

IUPAC Name 3-aminocyclobutan-1-ol [2]

Synonyms
cis-3-Aminocyclobutanol,

trans-3-Aminocyclobutanol
[2]

CAS Number (Mixture) 4640-44-2 [2]

CAS Number (cis-isomer) 1036260-43-1 [2]

CAS Number (trans-isomer) 1036260-45-3 [2]

CAS Number (HCl salt) 1036260-25-9

CAS Number (cis-HCl salt) 1219019-22-3 [5]

Canonical SMILES C1C(CC1O)N [2]

InChI
InChI=1S/C4H9NO/c5-3-1-

4(6)2-3/h3-4,6H,1-2,5H2
[2]

InChIKey
JLUZCHOYSPEHES-

UHFFFAOYSA-N
[2]

Spectroscopic Properties
While specific experimental spectra for 3-aminocyclobutanol are not widely published, its

characteristic spectral features can be predicted based on its functional groups.

Table 3: Predicted Spectroscopic Data
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Technique Feature
Expected Chemical Shift /
Wavenumber

¹H NMR -CH-OH ~3.5 - 4.5 ppm

-CH-NH₂ ~2.5 - 3.5 ppm

-CH₂- (cyclobutane ring) ~1.5 - 2.5 ppm

-OH, -NH₂ (exchangeable) Broad singlets, variable shift

¹³C NMR -C-OH ~60 - 75 ppm

-C-NH₂ ~40 - 55 ppm

-CH₂- (cyclobutane ring) ~20 - 35 ppm

IR Spectroscopy O-H stretch (alcohol) 3200 - 3550 cm⁻¹ (broad)

N-H stretch (primary amine)
3300 - 3500 cm⁻¹ (two bands,

medium)

C-H stretch (alkane) 2850 - 2950 cm⁻¹ (strong)

N-H bend (primary amine) 1590 - 1650 cm⁻¹ (medium)

C-O stretch (alcohol) 1000 - 1260 cm⁻¹ (strong)

Mass Spectrometry Molecular Ion (M⁺) m/z = 87

Key Fragments
Loss of H₂O (m/z = 69), Loss

of NH₃ (m/z = 70)

Experimental Protocols: Synthesis
3-Aminocyclobutanol isomers are valuable intermediates, and various synthetic routes have

been developed. A detailed, high-yield synthesis for trans-3-aminocyclobutanol is outlined in

the patent literature.[7]

Protocol: Synthesis of trans-3-Aminocyclobutanol[8]
This three-step process starts from cis-3-(dibenzylamino)cyclobutanol and achieves

stereochemical inversion via a Mitsunobu reaction, followed by hydrolysis and final
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deprotection.

Step 1: Mitsunobu Reaction (Inversion of Stereochemistry)

Dissolve cis-3-(dibenzylamino)cyclobutanol, triphenylphosphine (1.6-2.3 eq.), and a

carboxylic acid such as p-nitrobenzoic acid (1.01-1.3 eq.) in tetrahydrofuran (THF).

Under a nitrogen atmosphere, cool the mixture to 0-10 °C.

Slowly add a condensing agent like diethyl azodicarboxylate (DEAD) or diisopropyl

azodicarboxylate (DIAD) (1.6-2.3 eq.) while maintaining the temperature.

Allow the reaction to proceed for 30-60 minutes.

Remove THF under reduced pressure to yield the crude trans-ester intermediate.

Step 2: Alkaline Hydrolysis

To the crude ester, add THF, water, and an alkali such as sodium hydroxide or potassium

hydroxide.

Heat the mixture to reflux for approximately 3 hours.

Distill off the THF.

Extract the aqueous residue with a solvent like dichloromethane.

Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain trans-3-

(dibenzylamino)cyclobutanol.

Step 3: Catalytic Hydrogenation (Deprotection)

In a hydrogenation reactor, combine the trans-3-(dibenzylamino)cyclobutanol from Step 2,

an alcohol solvent (preferably methanol), and a catalyst (preferably 10% palladium

hydroxide on carbon).

Evacuate the reactor and purge with nitrogen, then with hydrogen.
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Pressurize the reactor with hydrogen to 1.0-1.2 MPa.

Heat the reaction to 30-45 °C and maintain for approximately 24 hours.

After the reaction is complete, filter off the catalyst.

Concentrate the filtrate to obtain the crude product.

Purify by rectification to yield high-purity trans-3-aminocyclobutanol (reported yield: 90%,

purity: 99.5%).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2644436?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis Workflow for trans-3-Aminocyclobutanol

cis-3-(Dibenzylamino)cyclobutanol
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H₂, Pd(OH)₂/C,
Methanol

Click to download full resolution via product page

Synthesis of trans-3-Aminocyclobutanol.
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Applications in Drug Discovery
The rigid cyclobutane scaffold of 3-aminocyclobutanol allows for precise positioning of its

amino and hydroxyl functional groups in three-dimensional space. This property makes it an

attractive building block for creating drug candidates with high specificity for their biological

targets.

Pharmaceutical Intermediate: It is a key intermediate in the synthesis of various

pharmaceutical compounds.[1] The cyclobutane ring is a structural motif found in numerous

bioactive natural products and synthetic drugs with potential antiviral and anticancer

activities.[4][8]

Tyk2 Inhibitors: A primary application of 3-aminocyclobutanol is in the synthesis of selective

Tyrosine Kinase 2 (Tyk2) inhibitors.[7] Tyk2 is a member of the Janus kinase (JAK) family of

enzymes that are critical for signaling pathways of inflammatory cytokines.

Biological Context: The JAK-STAT Signaling Pathway
The JAK-STAT pathway is a principal signaling cascade used by numerous cytokines and

growth factors to regulate immune responses, cell growth, and differentiation.[2][9]

Dysregulation of this pathway is implicated in a variety of autoimmune and inflammatory

diseases, such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease.[3]

The signaling process is initiated when a cytokine (e.g., IL-12, IL-23) binds to its cell surface

receptor.[10] This binding brings together the associated JAKs, including Tyk2, which then

phosphorylate and activate each other.[9] The activated JAKs create docking sites for Signal

Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently

phosphorylated, dimerize, and translocate to the cell nucleus, where they act as transcription

factors to induce the expression of pro-inflammatory genes.[2][3]

Selective Tyk2 inhibitors, synthesized using 3-aminocyclobutanol as a core scaffold, block this

cascade at an early stage. By inhibiting the kinase activity of Tyk2, they prevent the

downstream phosphorylation and activation of STATs, thereby suppressing the inflammatory

response.[10]
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Role of 3-Aminocyclobutanol in Tyk2 Inhibition
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Logical relationship in drug discovery.
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Safety and Handling
3-Aminocyclobutanol is classified as harmful if swallowed. Standard laboratory safety

precautions, including the use of personal protective equipment such as gloves and safety

glasses, should be observed when handling this compound.

Table 4: GHS Hazard Information
Category Information Source(s)

Pictogram GHS07 (Exclamation Mark)

Signal Word Warning

Hazard Statement H302: Harmful if swallowed [2][6]

Precautionary Statements
P264, P270, P301+P312,

P330, P501

Hazard Class Acute Toxicity 4 (Oral) [2][6]

Conclusion
3-Aminocyclobutanol is a compound of significant interest to the scientific and pharmaceutical

communities. Its well-defined stereochemistry and bifunctional nature make it an indispensable

building block for complex molecules. The detailed synthetic protocols available allow for the

production of specific isomers in high purity. Its pivotal role as a core component of selective

Tyk2 inhibitors highlights its importance in the development of next-generation therapies for a

range of autoimmune and inflammatory disorders, demonstrating the power of small, well-

designed chemical scaffolds in addressing complex biological challenges.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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